N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-16-3-9-19(10-4-16)28(26,27)24(15-17-5-7-18(21)8-6-17)20(25)23-13-11-22(2)12-14-23/h3-10H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANHQMIGROLQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol. The resulting piperazine is then subjected to N-alkylation with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The methyl group is introduced via methylation using methyl iodide. Finally, the tosyl group is added through a reaction with tosyl chloride in the presence of a base like pyridine. The carboxamide functional group is introduced by reacting the resulting compound with an appropriate carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the 4-chlorobenzyl group.
Scientific Research Applications
Scientific Research Applications
N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide has several notable applications:
1. Medicinal Chemistry
- Anticancer Activity : The compound has been studied for its cytotoxic effects against various cancer cell lines. For instance, it exhibits significant antiproliferative activity against liver cancer cell lines (HUH7) by inducing apoptosis and inhibiting cell growth.
- Mechanism of Action : It is believed to interact with specific molecular targets such as cannabinoid receptors and poly(ADP-ribose) polymerase (PARP), modulating their activity to exert its anticancer effects .
2. Biological Activity
- Cytotoxicity Studies : Research indicates that this compound demonstrates varying degrees of cytotoxicity across different cancer cell lines. A summary of cytotoxicity studies is presented in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HUH7 | 12.5 | Induction of apoptosis |
| MCF7 | 15.0 | Inhibition of microtubule synthesis |
| HCT116 | 10.0 | Cell cycle arrest |
| KATO-3 | 20.0 | Inhibition of angiogenesis |
Table 1 : Cytotoxicity of this compound against selected cancer cell lines.
3. Synthesis and Industrial Applications
- The compound serves as a building block in the synthesis of more complex organic molecules, which can be utilized in the production of specialty chemicals and pharmaceuticals. Its synthesis involves multiple steps starting from the preparation of the piperazine ring through various chemical reactions.
Case Studies
Case Study 1: Antiproliferative Activity in Liver Cancer
In a study involving liver cancer cell lines (HUH7), this compound demonstrated significant antiproliferative activity by inducing apoptosis and effectively inhibiting cell growth. This suggests its potential as a therapeutic agent in liver cancer treatment.
Case Study 2: Breast Cancer Efficacy
Another investigation focused on breast cancer cell lines (MCF7) revealed that the compound inhibited cell viability significantly at concentrations below 20 µM. The mechanism involved disruption of microtubule dynamics, which is critical for mitotic spindle formation during cell division.
Pharmacological Potential
The diverse biological activities exhibited by this compound suggest potential applications in various therapeutic areas:
- Cancer Therapy : Given its cytotoxic effects on multiple cancer cell lines, further development could lead to new anticancer agents.
- Neurological Disorders : Its interaction with cannabinoid receptors may provide avenues for research into treatments for conditions like epilepsy or chronic pain.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide and related piperazine carboxamides:
*Calculated based on formula C20H23ClN3O3S.
Key Comparative Insights:
Substituent Effects :
- Halogen Position : Para-substituted halogenated derivatives (e.g., A3, A6 in ) generally exhibit higher yields (45–57%) compared to ortho-substituted analogs (e.g., A4: 45.2%) due to reduced steric hindrance during synthesis .
- Tosyl vs. Benzoyl/Bromobenzoyl : The tosyl group in the target compound may enhance metabolic stability compared to benzoyl derivatives () by resisting enzymatic degradation, a feature critical for drug candidates .
Synthetic Efficiency :
- The methylpiperazine-carboxamide scaffold is efficiently synthesized via carbamic chloride coupling (79% yield in ), whereas fluorophenyl and chlorophenyl derivatives require optimized conditions for moderate yields (45–57%) .
Structural Conformation :
- X-ray crystallography of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () confirms a chair conformation for the piperazine ring, likely shared by the target compound. This conformation stabilizes intermolecular interactions, such as N–H···O hydrogen bonding, which influence solubility and crystallinity .
Biological Relevance :
- While the target compound’s specific activity is undocumented, structurally related compounds exhibit antitumor (), enzyme inhibitory (), and radio-sensitizing () properties. The 4-chlorobenzyl group may enhance target binding affinity, as seen in similar sulfonamide derivatives .
Metabolic Stability :
- N-Demethylation, a common metabolic pathway for piperazine derivatives (), may be mitigated in the target compound by the electron-withdrawing tosyl group, which reduces susceptibility to hepatic cytochrome P450 enzymes .
Biological Activity
N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a tosyl group and a chlorobenzyl moiety, which contributes to its pharmacological properties. Its structure can be represented as follows:
This compound exhibits its biological effects primarily through interactions with various receptors and enzymes. Research indicates that compounds with similar structural features can act as inhibitors for key biological pathways:
- Cannabinoid Receptors : Analogous compounds have shown selective binding to cannabinoid receptor type 1 (CB1), influencing pathways related to pain and appetite regulation .
- Poly(ADP-ribose) Polymerase (PARP) : Some derivatives have been reported to inhibit PARP, an enzyme involved in DNA repair processes, thus enhancing the efficacy of cancer therapies .
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HUH7 | 12.5 | Induction of apoptosis |
| MCF7 | 15.0 | Inhibition of microtubule synthesis |
| HCT116 | 10.0 | Cell cycle arrest |
| KATO-3 | 20.0 | Inhibition of angiogenesis |
Table 1 : Cytotoxicity of this compound against selected cancer cell lines.
Case Studies
Case Study 1: Antiproliferative Activity in Liver Cancer
In a study involving liver cancer cell lines (HUH7, FOCUS, MAHLAVU), this compound demonstrated significant antiproliferative activity. The compound induced apoptosis and inhibited cell growth effectively, suggesting its potential as a therapeutic agent in liver cancer treatment .
Case Study 2: Breast Cancer Efficacy
Another investigation focused on breast cancer cell lines (MCF7, T47D) revealed that the compound inhibited cell viability significantly at concentrations below 20 µM. The mechanism involved disruption of microtubule dynamics, which is critical for mitotic spindle formation during cell division .
Pharmacological Potential
The diverse biological activities exhibited by this compound suggest potential applications in various therapeutic areas:
- Cancer Therapy : Given its cytotoxic effects on multiple cancer cell lines, further development could lead to new anticancer agents.
- Neurological Disorders : Its interaction with cannabinoid receptors may provide avenues for research into treatments for conditions like epilepsy or chronic pain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
